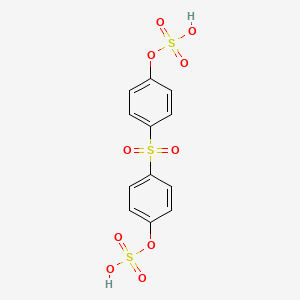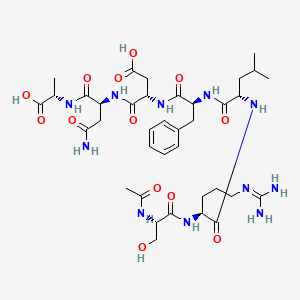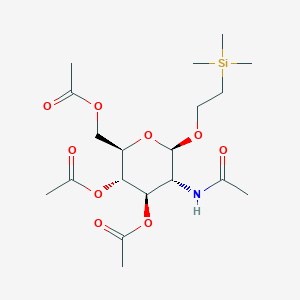
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate is a complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective acylation and silylation reactions. Common reagents used in these reactions include acetic anhydride, trimethylsilyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, this compound might be used in studies involving carbohydrate chemistry or as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate depends on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other acetamido and silyl-protected carbohydrates, such as:
- (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(trimethylsilyl)tetrahydro-2H-pyran-3,4-diyl Diacetate
- (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
Propriétés
Formule moléculaire |
C19H33NO9Si |
|---|---|
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-trimethylsilylethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H33NO9Si/c1-11(21)20-16-18(28-14(4)24)17(27-13(3)23)15(10-26-12(2)22)29-19(16)25-8-9-30(5,6)7/h15-19H,8-10H2,1-7H3,(H,20,21)/t15-,16-,17-,18-,19-/m1/s1 |
Clé InChI |
UEDMXWQZSLUWPS-FVVUREQNSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC[Si](C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCC[Si](C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13409120.png)
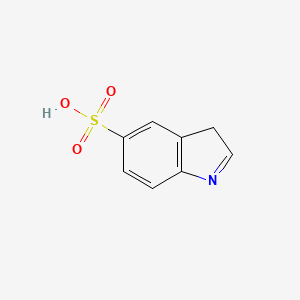
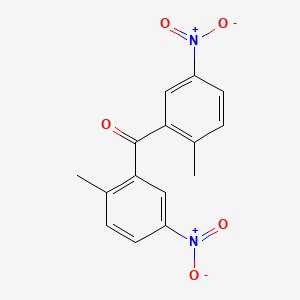
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid](/img/structure/B13409147.png)
![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)
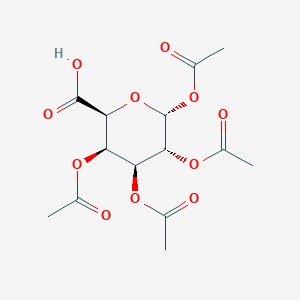
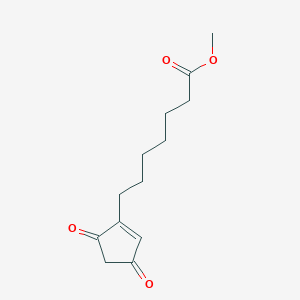
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
